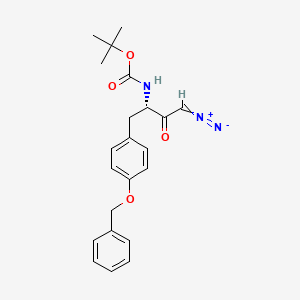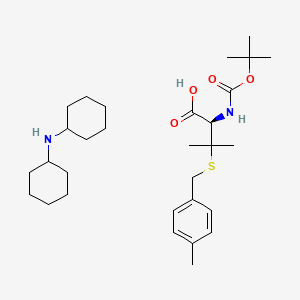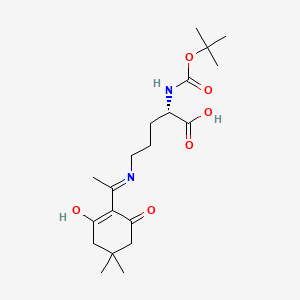
Boc-arg(Z)2-osu
Vue d'ensemble
Description
Boc-arg(Z)2-osu is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of the amino acid arginine and is commonly used as a coupling agent in peptide synthesis. In
Applications De Recherche Scientifique
Peptide Synthesis
Boc-arg(Z)2-osu: is primarily used in the synthesis of peptides. It serves as a protecting group for the amino acid arginine during the peptide chain assembly process. The Boc (tert-butoxycarbonyl) group protects the amine functionality of arginine, preventing unwanted side reactions. This is crucial for synthesizing peptides with precise amino acid sequences, which are essential for studying protein functions and interactions .
Drug Development
In pharmacology, Boc-arg(Z)2-osu plays a role in the development of new drugs. It’s used to create specific peptide sequences that can mimic or inhibit biological pathways. This helps in the discovery of molecules with potential therapeutic effects, leading to the development of new medications .
Biochemistry Research
In biochemistry, this compound is used to study enzyme-substrate interactions. By modifying arginine residues in enzymes or substrates, researchers can investigate the structural requirements for enzymatic activity and thus gain insights into enzyme mechanisms .
Organic Synthesis
Boc-arg(Z)2-osu: is also significant in organic synthesis. It’s involved in the protection of amino groups, which is a critical step in synthesizing complex organic molecules. This process allows for the selective modification of molecules without affecting the protected groups .
Analytical Chemistry
In analytical chemistry, Boc-arg(Z)2-osu is used as a standard or reagent in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples, aiding in the understanding of biochemical processes .
Medicinal Chemistry
In medicinal chemistry, Boc-arg(Z)2-osu is utilized to create analogs of biologically active molecules. These analogs can be used to study the relationship between the structure of a molecule and its pharmacological effect, which is key to designing more effective drugs .
Chemical Engineering
From a chemical engineering perspective, Boc-arg(Z)2-osu is involved in process optimization. It’s used in the development of efficient synthetic routes for pharmaceuticals, where the protection and deprotection of functional groups are streamlined for industrial-scale production .
Proteomics
Lastly, in proteomics, Boc-arg(Z)2-osu is used in the preparation of samples for analysis. It can modify proteins in a way that makes them more amenable to techniques like mass spectrometry, thus facilitating the study of proteomes .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDQDAGZLXYNM-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-arg(Z)2-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
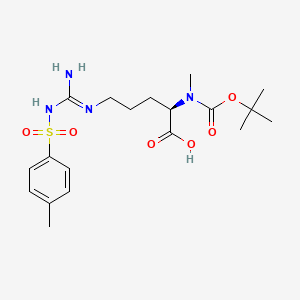
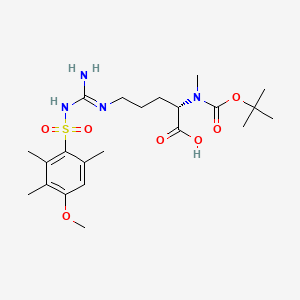
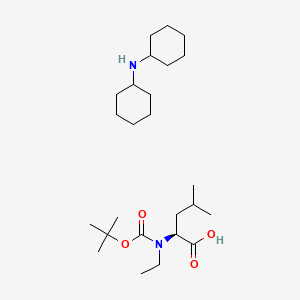


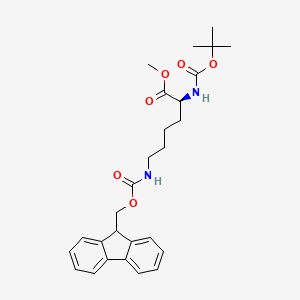
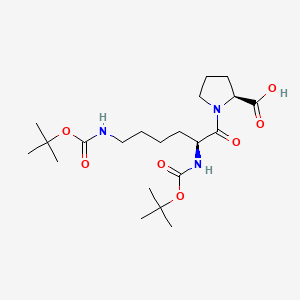
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

